

Phepropeptin D: A Case Study in "Beyond Rule of 5" Drug Discovery

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Compound of Interest		
Compound Name:	Phepropeptin D	
Cat. No.:	B15583155	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the characteristics of **Phepropeptin D**, a cyclic hexapeptide natural product, as a compelling example of a "beyond Rule of 5" (bRo5) compound. As the pharmaceutical industry increasingly tackles complex biological targets, such as protein-protein interactions, there is a growing interest in chemical matter that resides outside the traditional parameters of Lipinski's Rule of 5. **Phepropeptin D**'s unique physicochemical properties and biological activity make it an important subject of study for understanding the principles that govern the absorption, distribution, metabolism, and excretion (ADME) of bRo5 molecules.

Phepropeptin D and the "Beyond Rule of 5" Space

Lipinski's Rule of 5 is a set of guidelines used to predict the oral bioavailability of a drug candidate. These rules are based on the observation that most orally administered drugs are relatively small and lipophilic. However, many natural products and other complex molecules with significant therapeutic potential, including **Phepropeptin D**, do not adhere to these rules. Such compounds are classified as "beyond Rule of 5."[1][2]

The defining physicochemical properties of **Phepropeptin D** that place it in the bRo5 category are summarized in the table below and compared against Lipinski's Rule of 5.



Physicochemical Property	Lipinski's Rule of 5 Guideline	Phepropeptin D
Molecular Weight (MW)	≤ 500 g/mol	730.9 g/mol [3]
LogP (octanol-water partition coefficient)	≤ 5	5.9[3]
Hydrogen Bond Donors (HBD)	≤ 5	6
Hydrogen Bond Acceptors (HBA)	≤ 10	6

Table 1: Comparison of **Phepropeptin D**'s physicochemical properties with Lipinski's Rule of 5 guidelines.

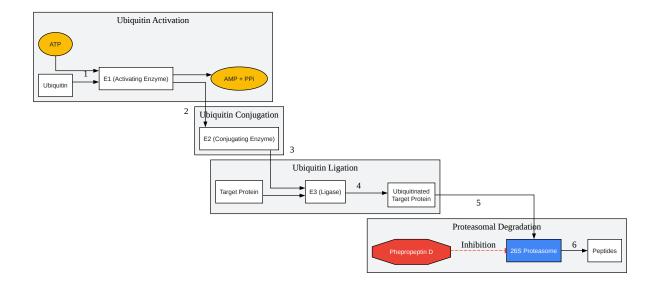
The high molecular weight and lipophilicity of **Phepropeptin D** are clear violations of Lipinski's rules. Despite these characteristics, phepropeptins exhibit favorable cell permeability, challenging the traditional understanding of what constitutes a "drug-like" molecule.[1][2] This has led to investigations into the structural and conformational factors that enable such compounds to traverse cellular membranes.

Mechanism of Action: Proteasome Inhibition

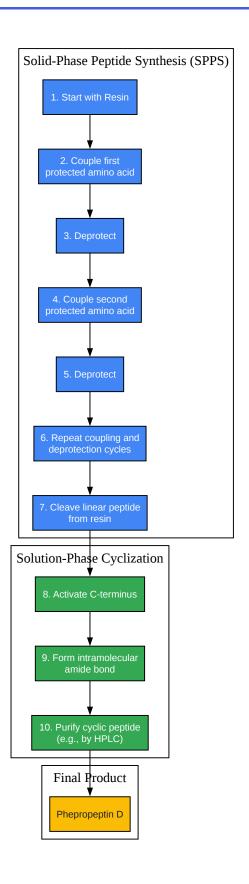
Phepropeptins, including **Phepropeptin D**, have been identified as inhibitors of the proteasome.[4] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Inhibition of the proteasome can lead to the accumulation of proteins that promote apoptosis, making it a key target in cancer therapy.

The ubiquitin-proteasome pathway is a complex signaling cascade that targets proteins for degradation. **Phepropeptin D**'s inhibitory action on the chymotrypsin-like activity of the proteasome disrupts this pathway.[4]









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